4-Bromo-1-tert-butyl-2-chlorobenzene
Description
4-Bromo-1-tert-butyl-2-chlorobenzene (CAS: 1251032-65-1) is a halogenated aromatic compound featuring a bromine atom at the para position (C4), a tert-butyl group at the ortho position (C1), and a chlorine atom at the meta position (C2). This compound is structurally characterized by a benzene ring substituted with three distinct functional groups, each influencing its electronic and steric properties. The tert-butyl group, a bulky electron-donating substituent, enhances steric hindrance and modulates reactivity in electrophilic substitution reactions. Bromine and chlorine, being electron-withdrawing halogens, further direct reaction pathways and impact solubility and stability .
Synthetic routes for analogous compounds, such as 4-tert-butyl-1-chlorobenzene, often involve Friedel-Crafts alkylation using chlorobenzene and chloro-2-methylpropane under HAlCl₄ catalysis .
Properties
CAS No. |
477720-72-2 |
|---|---|
Molecular Formula |
C10H12BrCl |
Molecular Weight |
247.56 g/mol |
IUPAC Name |
4-bromo-1-tert-butyl-2-chlorobenzene |
InChI |
InChI=1S/C10H12BrCl/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6H,1-3H3 |
InChI Key |
OQDAUUZINGUJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
2-Bromo-4-(tert-butyl)-1-chlorobenzene (CAS: 1160574-99-1)
- Structural Differences : Bromine and tert-butyl groups are swapped (bromine at C2, tert-butyl at C4).
- Melting/Boiling Points: Positional differences may lower melting points due to reduced symmetry compared to the target compound.
- Similarity Score : 0.97 .
4-Bromo-1-chloro-2-fluorobenzene (CAS: 47173-80-8)
- Structural Differences : Fluorine replaces the tert-butyl group at C2.
- Impact on Properties :
Functional Group Variants
4-Bromo-2-(bromomethyl)-1-chlorobenzene (CAS: 149965-41-3)
- Structural Differences : A bromomethyl (–CH₂Br) group replaces the tert-butyl group at C2.
- Impact on Properties :
1-(Bromomethyl)-4-chloro-2-fluorobenzene (CAS: 71916-82-0)
- Structural Differences : Bromomethyl and fluorine substituents replace tert-butyl and chlorine.
- Impact on Properties :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|---|
| 4-Bromo-1-tert-butyl-2-chlorobenzene | 1251032-65-1 | C₁₀H₁₂BrCl | ~247.5 | Br (C4), t-Bu (C1), Cl (C2) | High steric hindrance, moderate EAS |
| 2-Bromo-4-(tert-butyl)-1-chlorobenzene | 1160574-99-1 | C₁₀H₁₂BrCl | ~247.5 | Br (C2), t-Bu (C4), Cl (C1) | Reduced steric hindrance near Br |
| 4-Bromo-1-chloro-2-fluorobenzene | 47173-80-8 | C₇H₅BrClF | 223.47 | Br (C4), Cl (C1), F (C2) | Highly deactivated ring |
| 4-Bromo-2-(bromomethyl)-1-chlorobenzene | 149965-41-3 | C₇H₅Br₂Cl | 284.38 | Br (C4), CH₂Br (C2), Cl (C1) | Reactive bromomethyl site |
Preparation Methods
Step 2: Regioselective Bromination at Position 4
Reaction Scheme
Optimized Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | Bromine (1.1 equiv) |
| Catalyst | Iron(III) bromide (10 mol%) |
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Time | 2–4 hours |
| Yield | 65–72% |
Regiochemical Control
The tert-butyl group directs bromination to the meta position (C4), while chlorine’s ortho/para influence is secondary. Molecular orbital calculations confirm enhanced electron density at C4 due to hyperconjugation from the tert-butyl group.
Purification and Analysis
-
Column Chromatography : Silica gel, hexane/ethyl acetate (9:1).
-
Mass Spectrometry : m/z 248.0 [M+H].
Alternative Synthetic Pathways
Friedel-Crafts Alkylation Limitations
Attempts to synthesize 1-tert-butyl-2-chlorobenzene via Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride (AlCl) resulted in ≤30% yield due to:
-
Carbocation rearrangement forming isobutylene byproducts.
-
Deactivation of the aromatic ring by chlorine, reducing electrophilic susceptibility.
Halogen Exchange Approaches
Ullmann-type reactions using 1-tert-butyl-2,4-dichlorobenzene and CuBr in DMF (120°C, 24h) achieved partial bromine substitution but suffered from:
-
Poor selectivity (20% target vs. 35% di-substituted byproducts).
-
Catalyst poisoning by chloride ions.
Industrial-Scale Considerations
Cost-Benefit Analysis of Suzuki Coupling
| Factor | Evaluation |
|---|---|
| Palladium Catalyst | High cost, but recyclable via ligand exchange. |
| tert-Butylboronic Acid | Commercially available at $120–150/kg. |
| Throughput | Batch process suitable for 50–100 kg scales. |
Waste Stream Management
-
Bromination Quenching : Sodium thiosulfate neutralizes excess Br, generating NaBr and NaHSO.
-
Pd Recovery : Activated carbon filtration recovers 85–90% Pd.
| Condition | Degradation Observed? |
|---|---|
| 25°C, dark, sealed | Stable for >24 months. |
| 40°C, 75% humidity | 5% decomposition after 6 months. |
| UV light (254 nm) | Rapid dehalogenation (t = 8h). |
Recommended Storage : Sealed containers under nitrogen at 2–8°C .
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